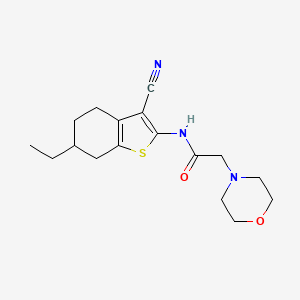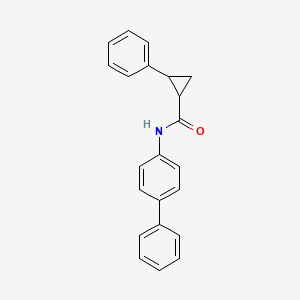![molecular formula C10H15NO3S B5404520 N-[2-(2-methoxyphenyl)ethyl]methanesulfonamide](/img/structure/B5404520.png)
N-[2-(2-methoxyphenyl)ethyl]methanesulfonamide
説明
N-[2-(2-methoxyphenyl)ethyl]methanesulfonamide, commonly known as MEM, is a chemical compound that has been widely studied for its potential applications in scientific research. MEM is a sulfonamide derivative that has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various laboratory experiments. In
科学的研究の応用
MEM has been studied for its potential applications in a wide range of scientific research areas, including neuroscience, cancer research, and drug development. In neuroscience, MEM has been found to exhibit neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, MEM has been shown to inhibit the growth of certain types of cancer cells and may have potential as an anticancer agent. MEM has also been studied for its potential use in drug development, as it has been found to exhibit a range of pharmacological activities.
作用機序
The exact mechanism of action of MEM is not fully understood, but it is believed to act through the inhibition of carbonic anhydrase enzymes. Carbonic anhydrases are enzymes that play a role in the regulation of acid-base balance in the body, and inhibition of these enzymes can lead to a range of biochemical and physiological effects.
Biochemical and Physiological Effects
MEM has been found to exhibit a range of biochemical and physiological effects, including inhibition of carbonic anhydrase enzymes, neuroprotective effects, and anticancer activity. Inhibition of carbonic anhydrase enzymes can lead to a range of effects, including changes in pH regulation, electrolyte balance, and the activity of other enzymes. Neuroprotective effects of MEM include the ability to protect neurons from oxidative stress and inflammation, which are both implicated in the development of neurodegenerative diseases. Anticancer activity of MEM is believed to be due to its ability to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death.
実験室実験の利点と制限
MEM has several advantages for use in laboratory experiments, including its ability to exhibit a range of biochemical and physiological effects, its relatively low toxicity, and its ease of synthesis. However, there are also some limitations to its use, including its limited solubility in water and its potential to interfere with the activity of other enzymes.
将来の方向性
There are several potential future directions for research on MEM, including further studies on its mechanism of action, its potential applications in drug development, and its use in combination with other drugs or therapies. Additionally, there may be potential applications for MEM in other areas of scientific research, such as environmental science or materials science. Further research is needed to fully understand the potential of MEM and its applications in various scientific fields.
Conclusion
In conclusion, N-[2-(2-methoxyphenyl)ethyl]methanesulfonamide, or MEM, is a promising chemical compound that has been widely studied for its potential applications in scientific research. Its ability to exhibit a range of biochemical and physiological effects, along with its ease of synthesis and relatively low toxicity, make it a promising candidate for use in various laboratory experiments. Further research is needed to fully understand the potential of MEM and its applications in various scientific fields.
特性
IUPAC Name |
N-[2-(2-methoxyphenyl)ethyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3S/c1-14-10-6-4-3-5-9(10)7-8-11-15(2,12)13/h3-6,11H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDBWKYYHSVDDNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNS(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2-methoxyphenyl)ethyl]methanesulfonamide | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(3-ethylisoxazol-5-yl)methyl]-N,2-dimethyl-1,3-benzothiazole-5-carboxamide](/img/structure/B5404445.png)
![4-methyl-N-{2-[(3-methyl-1H-1,2,4-triazol-5-yl)thio]ethyl}-1H-imidazole-5-carboxamide](/img/structure/B5404446.png)
![(3S*,4R*)-1-[(7-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)acetyl]-4-(hydroxymethyl)-3-piperidinol](/img/structure/B5404452.png)

![1-[1-(2-ethylbenzyl)piperidin-4-yl]pyrrolidin-2-one](/img/structure/B5404461.png)
![N-allyl-7-{5-[(methylthio)methyl]-2-furoyl}-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5404467.png)
![8-[(3-methyl-3H-[1,2,3]triazolo[4,5-b]pyridin-6-yl)carbonyl]-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5404473.png)
![2,4,5-trimethoxy-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide](/img/structure/B5404479.png)
![(2-{[4-(4-fluorophenyl)-1,4-diazepan-1-yl]methyl}phenoxy)acetic acid](/img/structure/B5404486.png)
![2-[(4-methoxyphenyl)amino]-2,4,6-cycloheptatrien-1-one](/img/structure/B5404491.png)

![2-chloro-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide](/img/structure/B5404504.png)
![N-benzyl-N'-[(7S,8aS)-2-methyl-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-7-yl]sulfamide](/img/structure/B5404514.png)
![1-(4-fluorophenyl)-4-[2-(3-methylphenoxy)propanoyl]piperazine](/img/structure/B5404523.png)